Methylphenidate-D9

Descripción general

Descripción

Methylphenidate-D9 is a central nervous system stimulant used in the treatment of attention deficit hyperactivity disorder (ADHD). It is thought to block the reuptake of norepinephrine and dopamine and increase the release of these monoamines . It is also prescribed for the treatment of tachycardia and narcolepsy .

Synthesis Analysis

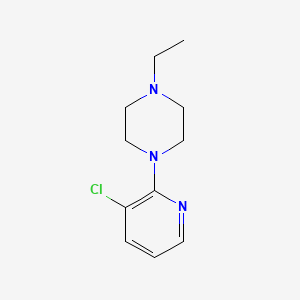

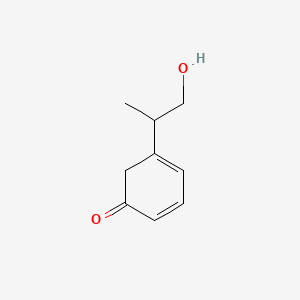

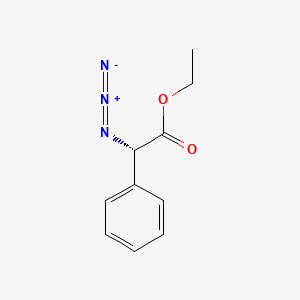

The synthesis of Methylphenidate-D9 involves a rhodium (II)-catalyzed intermolecular C–H insertion of methyl aryldiazoacetates with either N-Boc-piperidine or N-Boc-pyrrolidine followed by deprotection with trifluoroacetic acid .Molecular Structure Analysis

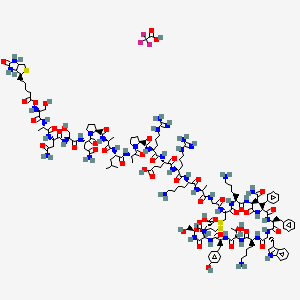

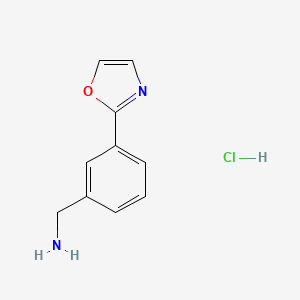

The molecular formula of Methylphenidate-D9 is C14H10D9NO2 · HCl . The average mass is 233.306 Da and the monoisotopic mass is 233.141586 Da . The 3D structure can be viewed using Java or Javascript .Chemical Reactions Analysis

Methylphenidate-D9 is suitable for quantitation of methylphenidate levels in urine, serum, or plasma by LC/MS or GC/MS for urine drug testing, clinical toxicology, or forensic analysis .Physical And Chemical Properties Analysis

Methylphenidate-D9 has a molecular weight of 278.82 . It is stable in acid, hydrolytic, thermal, and photolytic degradation conditions but degrades significantly in base stress condition and slightly in oxidative stress condition .Mecanismo De Acción

While its exact mechanism is unclear, Methylphenidate-D9 has been shown to act as a norepinephrine and dopamine reuptake inhibitor (NDRI), thereby increasing the presence of these neurotransmitters in the extraneuronal space and prolonging their action . It is also hypothesized to ameliorate ADHD symptoms by increasing dopamine levels in the nucleus accumbens (NAc), a hub for dopamine signaling .

Safety and Hazards

Methylphenidate-D9, like other CNS stimulants, can result in overdose and death, especially with higher doses or unapproved methods of administration, such as snorting or injection . It is known to slightly raise blood pressure and accelerate the heart rate . Long-term use of methylphenidate does not increase the risk of growth impairments, psychiatric or neurological adverse events .

Propiedades

Número CAS |

1219908-85-6 |

|---|---|

Fórmula molecular |

C14H19NO2 |

Peso molecular |

242.366 |

Nombre IUPAC |

methyl 2-(2,3,3,4,4,5,5,6,6-nonadeuteriopiperidin-2-yl)-2-phenylacetate |

InChI |

InChI=1S/C14H19NO2/c1-17-14(16)13(11-7-3-2-4-8-11)12-9-5-6-10-15-12/h2-4,7-8,12-13,15H,5-6,9-10H2,1H3/i5D2,6D2,9D2,10D2,12D |

Clave InChI |

DUGOZIWVEXMGBE-DNIAVSQBSA-N |

SMILES |

COC(=O)C(C1CCCCN1)C2=CC=CC=C2 |

Sinónimos |

Methylphenidate-D9 |

Origen del producto |

United States |

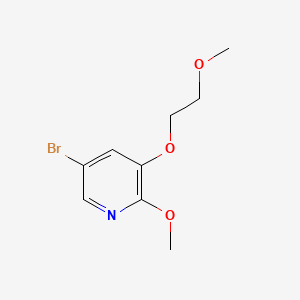

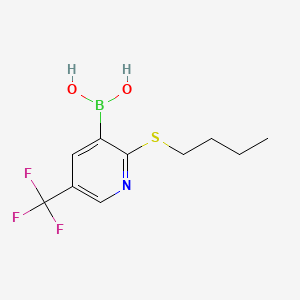

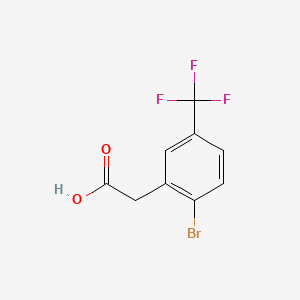

Synthesis routes and methods I

Procedure details

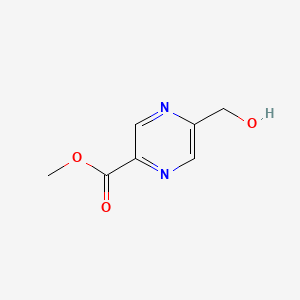

Synthesis routes and methods II

Procedure details

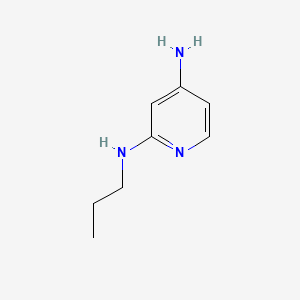

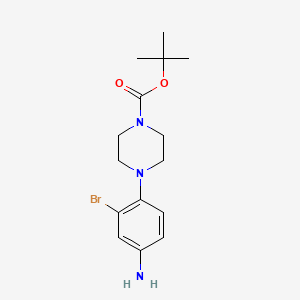

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

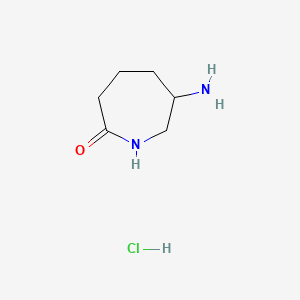

![Exo-3-cyano-9-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B596023.png)